molecular formula C23H20N6O B1684144 Mocetinostat CAS No. 726169-73-9

Mocetinostat

Cat. No. B1684144
M. Wt: 396.4 g/mol
InChI Key: HRNLUBSXIHFDHP-UHFFFAOYSA-N
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Description

Mocetinostat, also known as MGCD0103, is a benzamide histone deacetylase inhibitor . It is currently undergoing clinical trials for the treatment of various cancers, including follicular lymphoma, Hodgkin’s lymphoma, and acute myelogenous leukemia .


Synthesis Analysis

Mocetinostat has been synthesized using pyridine-3-boronic acid as a starting material. The synthesis process involves three steps and the structure of Mocetinostat was verified by ¹H-NMR, ¹³C-NMR, and ESI-MS .


Molecular Structure Analysis

Mocetinostat is a small molecule with a molecular weight of 396.454 g/mol . It is a Class 1-selective histone deacetylase (HDAC) inhibitor .


Chemical Reactions Analysis

Mocetinostat exhibits favorable pharmacokinetic and pharmacodynamic profiles, demonstrating target inhibition and clinical responses . It induces cell death and autophagy, synergizes with proteasomal inhibitors, and affects non-histone targets, such as microtubules .


Physical And Chemical Properties Analysis

Mocetinostat is a small molecule with a molecular weight of 396.454 g/mol . Its chemical formula is C23H20N6O .

Scientific Research Applications

1. Application in Cancer Therapies

Mocetinostat, a class I/IV histone deacetylase inhibitor, has been extensively studied for its potential in cancer therapy. For instance, it was evaluated in patients with urothelial carcinoma harboring inactivating mutations in histone acetyltransferase genes, showing potential in targeted cancer treatment (Grivas et al., 2018). Additionally, it was found to reverse therapy resistance in aggressive tumors like pancreatic cancer by interfering with the epithelial–mesenchymal transition activator ZEB1, thereby restoring drug sensitivity and repressing stemness properties (Meidhof et al., 2015).

2. Enhancing Tumor Antigen Presentation and Immune Response

Mocetinostat has shown promise in augmenting the efficacy of checkpoint inhibitor therapy in cancer treatments. It increases tumor antigen presentation and modifies immune suppressive cell types in the tumor microenvironment, making it a valuable adjunct in immunotherapy (Briere et al., 2018).

3. Application in Hematological Malignancies

Its use in hematological malignancies has been explored, particularly in relapsed or refractory lymphoma. Mocetinostat demonstrated clinical benefit and long-term disease control in this context, highlighting its potential in treating hematologic cancers (Batlevi et al., 2017).

4. Mechanism of Action in Apoptosis Induction

Research has also delved into its mechanism of action, such as inducing apoptosis by activating miR-31 expression and suppressing E2F6 in prostate cancer, which provides insights into its molecular targets and apoptotic pathways (Zhang et al., 2016).

5. Combination Therapies

Mocetinostat's efficacy in combination with other cancer treatments, like 5-azacitidine in myelodysplastic syndrome (MDS), has been investigated, showing its potential in combination therapies for enhanced treatment outcomes (Luger et al., 2013).

6. Application in Cardiovascular Diseases

Recent studies have explored its application beyond oncology, such as in cardiovascular diseases. Mocetinostat was shown to provide cardioprotection in myocardial ischemia/reperfusion injury, indicating its potential therapeutic benefits in cardiovascular conditions (Wang et al., 2021).

Future Directions

Mocetinostat has shown promising results in clinical trials for various cancers . It has also been found to activate Krüppel-like factor 4 and protect against tissue destruction and inflammation in osteoarthritis . This suggests that Mocetinostat could potentially be used as a disease-modifying osteoarthritis drug .

properties

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLUBSXIHFDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H20N6O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80222945
Record name Mocetinostat
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Molecular Weight

396.4 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
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Mechanism of Action

Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth.
Record name Mocetinostat
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Product Name

Mocetinostat

CAS RN

726169-73-9, 9003-99-0
Record name Mocetinostat
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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